LogP Comparison: 6-Pentyl Derivative vs. Unsubstituted Parent Bicyclo[3.2.0]hept-6-en-2-one
The 6-pentylbicyclo[3.2.0]hept-6-EN-2-one exhibits substantially higher lipophilicity (LogP ≈ 3.10) compared to the unsubstituted bicyclo[3.2.0]hept-6-en-2-one (LogP = 0.48) . This ~6.5-fold increase reflects the contribution of the n-pentyl chain and directly influences solubility, membrane permeability, and chromatographic retention behaviour.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.102 (predicted; ACD/Labs or equivalent algorithm) |
| Comparator Or Baseline | Bicyclo[3.2.0]hept-6-en-2-one (parent, unsubstituted): LogP = 0.48 (ACD/Labs) |
| Quantified Difference | ΔLogP ≈ +2.62 (approximately 6.5× higher lipophilicity, equivalent to ~420× higher calculated octanol/water partition coefficient) |
| Conditions | Predicted values from ACD/Labs Percepta PhysChem Module (v14); experimental confirmation via shake-flask or RP-HPLC recommended. |
Why This Matters
For procurement decisions in medicinal chemistry or fragment-based screening, the higher LogP alters compound ranking and library design; the pentyl homolog cannot be represented by the parent structure in QSAR models or permeability screens.
